molecular formula C18H19FN2O2 B3926638 N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide

N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide

Cat. No. B3926638
M. Wt: 314.4 g/mol
InChI Key: JHMQYTXDSKOQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide, also known as FLB 457, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a tool for studying dopamine D2 receptor function.

Mechanism of Action

N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide 457 acts as a selective antagonist for dopamine D2 receptors by binding to the receptor and preventing the activation of downstream signaling pathways. This blockade of dopamine D2 receptors results in a decrease in dopamine transmission, which can lead to changes in behavior, cognition, and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 457 are primarily related to its effects on dopamine D2 receptors. Studies have shown that this compound 457 can decrease dopamine release in the striatum, which is a key brain region involved in reward processing and motor control. This compound 457 has also been shown to decrease the activity of dopamine neurons in the ventral tegmental area, which is a brain region involved in motivation and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide 457 in lab experiments is its selectivity for dopamine D2 receptors, which allows for the specific investigation of dopamine D2 receptor function. However, one limitation of using this compound 457 is its relatively low affinity for dopamine D2 receptors compared to other dopamine D2 receptor antagonists such as haloperidol. Additionally, this compound 457 has a relatively short half-life, which can limit its usefulness in certain experimental designs.

Future Directions

For N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide 457 research include investigating its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, this compound 457 could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems. Finally, the development of new compounds based on this compound 457 could lead to the discovery of more selective and potent dopamine D2 receptor antagonists.

Scientific Research Applications

N-(2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide 457 has been used extensively in scientific research as a selective antagonist for dopamine D2 receptors. This compound has been used to study the role of dopamine D2 receptors in various physiological and pathological conditions such as schizophrenia, addiction, and Parkinson's disease. This compound 457 has also been used to investigate the effects of dopamine D2 receptor blockade on behavior, cognition, and neurotransmitter release.

properties

IUPAC Name

N-(2-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-16-3-1-2-4-17(16)20-18(22)15-7-5-14(6-8-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMQYTXDSKOQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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